molecular formula C15H10O3 B2397513 Naphthalen-1-yl furan-2-carboxylate CAS No. 354796-43-3

Naphthalen-1-yl furan-2-carboxylate

Cat. No.: B2397513
CAS No.: 354796-43-3
M. Wt: 238.242
InChI Key: LWYBXZAVXVKZKY-UHFFFAOYSA-N
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Description

Naphthalen-1-yl furan-2-carboxylate: is an organic compound that combines a naphthalene ring with a furan ring through a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of naphthalen-1-yl furan-2-carboxylate typically involves large-scale esterification reactions using naphthalene derivatives and furan-2-carboxylic acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Naphthalen-1-yl furan-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the naphthalene or furan rings.

    Substitution: Both the naphthalene and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene or furan rings .

Scientific Research Applications

Chemistry: Naphthalen-1-yl furan-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of naphthalen-1-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • Naphthalene-2-yl furan-2-carboxylate
  • Naphthalen-1-yl thiophene-2-carboxylate
  • Naphthalen-1-yl pyrrole-2-carboxylate

Uniqueness: Naphthalen-1-yl furan-2-carboxylate is unique due to the combination of the naphthalene and furan rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

naphthalen-1-yl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-15(14-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYBXZAVXVKZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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